1-Methyl-5-nitro-1H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131656. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-8-3-2-7(11(12)13)4-6(8)5-9-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPMRMBDPINHAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50299624 | |

| Record name | 1-Methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5228-49-9 | |

| Record name | 1-Methyl-5-nitroindazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5228-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 131656 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005228499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5228-49-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Methyl-5-nitro-1H-indazole chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-Methyl-5-nitro-1H-indazole

Abstract

This compound is a pivotal heterocyclic compound that serves as a versatile intermediate in medicinal chemistry, agrochemical synthesis, and materials science. Its structure, featuring the privileged indazole scaffold substituted with a methyl group at the N1 position and a strong electron-withdrawing nitro group on the benzene ring, dictates its unique chemical reactivity and utility. This guide provides a comprehensive technical overview of its synthesis, physicochemical characteristics, spectroscopic signature, and key reactive properties. Authored for researchers, scientists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights to facilitate its effective application in research and development settings.

Introduction and Significance

The indazole ring system, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] This structural motif is present in numerous pharmaceutical agents with applications as anti-cancer, anti-inflammatory, and contraceptive drugs. This compound (CAS: 5228-49-9) is a key derivative, offering a strategic combination of functional groups that enable diverse chemical transformations. The N1-methylation prevents tautomerization and provides a fixed isomeric structure, while the 5-nitro group powerfully activates the molecule for nucleophilic substitution and can be readily converted into other functional groups, such as an amine, unlocking further synthetic pathways.

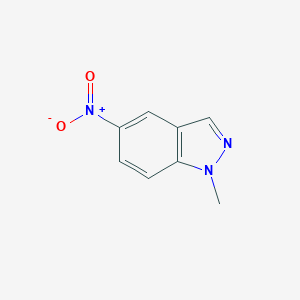

Caption: Chemical structure of this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These identifiers are crucial for substance registration, safety data sheet (SDS) management, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 5228-49-9 | [2][3] |

| Molecular Formula | C₈H₇N₃O₂ | [2] |

| Molecular Weight | 177.16 g/mol | [2] |

| Appearance | Solid | [3] |

| InChI | 1S/C8H7N3O2/c1-10-8-3-2-7(11(12)13)4-6(8)5-9-10/h2-5H,1H3 | [3] |

| SMILES | CN1C2=C(C=N1)C=C(=O)C=C2 | [3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically a two-step process: formation of the 5-nitro-1H-indazole core, followed by regioselective N-methylation.

Step 1: Synthesis of 5-Nitro-1H-indazole

A well-established method for constructing the 5-nitro-1H-indazole scaffold is the intramolecular cyclization of a diazotized aniline derivative, a reaction described by Noelting.[4] The process begins with 2-amino-5-nitrotoluene (also known as 2-methyl-4-nitroaniline).

Caption: Synthetic pathway to the 5-Nitro-1H-indazole precursor.

The reaction is initiated by treating 2-amino-5-nitrotoluene with sodium nitrite in an acidic medium like glacial acetic acid.[4][5] This generates a highly reactive diazonium salt in situ. The subsequent intramolecular cyclization, involving the attack of the adjacent methyl group, leads to the formation of the indazole ring. The choice of acetic acid as a solvent is critical; it provides the necessary acidic environment for diazotization while being a suitable medium for the cyclization step.

Step 2: N-Methylation

The alkylation of the resulting 5-nitro-1H-indazole with a methylating agent yields the final product. This step presents a challenge of regioselectivity, as methylation can occur at either the N1 or N2 position of the indazole ring.

The outcome of the N-alkylation is influenced by factors such as the choice of base, solvent, and the electronic nature of the indazole ring.[6] For 5-nitro-1H-indazole, the electron-withdrawing nitro group generally directs alkylation towards the N1 position, which is often the thermodynamically more stable isomer.

Exemplary Laboratory Protocol: N-Methylation of 5-Nitro-1H-indazole

This protocol describes a general method for the N-methylation, emphasizing the rationale behind each step.

-

Dissolution: Dissolve 5-nitro-1H-indazole (1.0 eq) in a polar aprotic solvent such as DMF or acetone.

-

Causality: Polar aprotic solvents are chosen because they effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃) without interfering with the nucleophilicity of the indazole anion.

-

-

Deprotonation: Add a mild base, such as potassium carbonate (K₂CO₃, 1.2 eq), to the solution and stir at room temperature for 30-60 minutes.

-

Causality: The base deprotonates the N-H of the indazole, forming the indazolide anion. This anion is a much stronger nucleophile than the neutral indazole, which is essential for the subsequent alkylation step. K₂CO₃ is a preferred base as it is strong enough for deprotonation but minimizes side reactions.

-

-

Methylation: Add a methylating agent, such as methyl iodide (CH₃I, 1.1 eq), dropwise to the mixture.

-

Causality: Methyl iodide is a highly effective Sₙ2 electrophile. The indazolide anion attacks the methyl carbon, displacing the iodide leaving group to form the N-C bond. The reaction is typically exothermic and may require cooling.

-

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, pour the reaction mixture into cold water to precipitate the crude product. Collect the solid by filtration, wash with water to remove inorganic salts, and dry.

-

Causality: The product is typically a solid with low water solubility, allowing for easy isolation via precipitation.

-

-

Recrystallization: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure this compound.

-

Trustworthiness: This self-validating step ensures the removal of unreacted starting materials and isomeric byproducts, yielding a product of high purity, which can be confirmed by melting point analysis and spectroscopy.

-

Spectroscopic Characterization

Structural elucidation of this compound relies on a combination of standard spectroscopic techniques. The data provided by PubChem and other chemical databases serves as an authoritative reference.[2][7]

| Technique | Expected Observations |

| ¹H NMR | ~4.1 ppm (s, 3H): Singlet corresponding to the N1-methyl protons. ~7.7-8.6 ppm (m, 4H): Complex multiplet signals for the four aromatic protons (H3, H4, H6, H7). The strong deshielding is due to the aromatic system and the electron-withdrawing nitro group. The proton at C4 is often a doublet with a small coupling constant, while the C7 proton also appears as a doublet.[8] |

| ¹³C NMR | ~35 ppm: Signal for the N1-methyl carbon. ~110-150 ppm: Multiple signals corresponding to the eight carbons of the bicyclic aromatic system. Carbons closer to the nitro group (e.g., C5) will be significantly deshielded. |

| Mass Spec. | m/z ~177.05: Molecular ion peak [M]⁺ corresponding to the exact mass of C₈H₇N₃O₂.[2] |

| IR Spec. | ~1520 cm⁻¹ and ~1340 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. |

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is dominated by the influence of the nitro group and the stability of the aromatic core.

Nucleophilic Aromatic Substitution (SₙAr)

The nitro group is a powerful activating group for nucleophilic aromatic substitution.[9][10] It strongly withdraws electron density from the benzene ring, making the positions ortho and para to it (C4 and C6) susceptible to attack by strong nucleophiles. This allows for the displacement of suitable leaving groups at these positions, although in this specific molecule, a hydride would need to be displaced, which requires specific oxidative conditions (SₙAr-H reaction).[10]

Reduction of the Nitro Group

The most synthetically valuable reaction of this compound is the reduction of the 5-nitro group to a 5-amino group. This transformation is a cornerstone of its utility as a chemical intermediate, as the resulting 1-methyl-1H-indazol-5-amine is a versatile precursor for a vast array of derivatives via diazotization, acylation, or sulfonylation reactions.

Common Reduction Methods:

-

Catalytic Hydrogenation: Using H₂ gas with a metal catalyst like Palladium on Carbon (Pd/C) or Platinum oxide (PtO₂) in a solvent like ethanol or ethyl acetate. This is a clean and high-yielding method.

-

Metal/Acid Reduction: Using metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid like HCl. Stannous chloride (SnCl₂) in ethanol or ethyl acetate is also a very common and effective reagent system.

Caption: Key derivatization pathway via nitro group reduction.

Applications in Research and Development

-

Pharmaceutical Intermediate: This compound is a key building block for synthesizing more complex molecules with potential therapeutic activity. The indazole core is associated with anti-cancer and anti-inflammatory properties, and the 5-amino derivative is a common starting point for library synthesis in drug discovery programs.[1][11]

-

Agrochemical Synthesis: The biological activity of indazole derivatives extends to agrochemicals, where they can be used to develop novel herbicides and fungicides.

-

Materials Science: The nitroindazole moiety can be incorporated into polymers to enhance thermal stability and create materials with specific electronic properties.

Safety and Handling

As a nitroaromatic compound, this compound requires careful handling in a laboratory setting.

-

Hazard Classification: Acutely toxic if swallowed (Acute Tox. 4 Oral).[3]

-

GHS Pictogram: GHS07 (Exclamation Mark).[3]

-

Precautionary Measures: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a compound of significant synthetic value, underpinned by a rich chemistry. Its well-defined structure, predictable spectroscopic characteristics, and versatile reactivity make it an indispensable tool for chemists in both academic and industrial research. The strategic placement of the nitro group on the stable N-methylated indazole core provides a reliable platform for constructing complex molecular architectures, particularly for the development of novel pharmaceuticals and other high-value chemical products. A thorough understanding of its properties, as detailed in this guide, is essential for leveraging its full synthetic potential.

References

-

A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. (2019). Molecules.

-

1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole. (n.d.). Benchchem.

-

A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. (2019). PubMed.

-

A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. (2020). Royal Society of Chemistry.

-

This compound(5228-49-9) 1 h nmr. (n.d.). ChemicalBook.

-

4-methyl-5-nitro-1H-indazole. (n.d.). Echemi.

-

5-nitroindazole. (n.d.). Organic Syntheses Procedure.

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry.

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry.

-

This compound. (n.d.). PubChem.

-

1-Methyl-5-nitro-1H-imidazole. (n.d.). ResearchGate.

-

This compound AldrichCPR. (n.d.). Sigma-Aldrich.

-

An In-depth Technical Guide to 3-Methyl-6-nitro-1H-indazole (CAS: 6494-19-5). (n.d.). Benchchem.

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications.

-

Indazole synthesis. (n.d.). Organic Chemistry Portal.

-

5-Nitroindazole synthesis. (n.d.). ChemicalBook.

-

Antileishmanial activity of 5-nitroindazole derivatives. (2023). PubMed Central, NIH.

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). MDPI.

-

methyl 5-nitro-1H-indazole-3-carboxylate. (n.d.). Labsolu.

-

3-METHYL-5-NITRO-1H-INDAZOLE. (n.d.). Nine Chongqing Chemdad Co., Ltd.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C8H7N3O2 | CID 280211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 5228-49-9 [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound(5228-49-9) 1H NMR [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]

- 11. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 1-Methyl-5-nitro-1H-indazole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthetic pathway to 1-methyl-5-nitro-1H-indazole, a key intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not only detailed protocols but also insights into the chemical principles that govern the synthesis, ensuring a thorough understanding of the process.

Introduction

This compound is a heterocyclic compound of significant interest due to its versatile applications as a building block in the synthesis of various biologically active molecules. The strategic placement of the methyl and nitro groups on the indazole scaffold allows for further functionalization, making it a valuable precursor in the development of novel therapeutic agents. This guide will detail a reliable and efficient two-step synthesis, commencing with the preparation of the 5-nitro-1H-indazole precursor, followed by a regioselective methylation to yield the target compound.

Part 1: Synthesis of the Precursor: 5-Nitro-1H-indazole

The foundational step in this synthesis is the preparation of 5-nitro-1H-indazole. A well-established and robust method for this transformation is the diazotization of 2-amino-5-nitrotoluene (also known as 2-methyl-4-nitroaniline), followed by intramolecular cyclization.

Causality Behind Experimental Choices

The choice of 2-amino-5-nitrotoluene as the starting material is strategic. The ortho-disposition of the amino and methyl groups on the benzene ring is crucial for the subsequent cyclization to form the five-membered pyrazole ring of the indazole system. The nitration of the precursor is performed prior to cyclization as direct nitration of the indazole ring can lead to a mixture of isomers and is generally less efficient. The use of sodium nitrite in glacial acetic acid provides the necessary acidic environment for the in situ formation of nitrous acid, which is the diazotizing agent.

Experimental Protocol: Synthesis of 5-Nitro-1H-indazole

Materials:

-

2-Amino-5-nitrotoluene

-

Glacial Acetic Acid

-

Sodium Nitrite

-

Deionized Water

-

Methanol

-

Decolorizing Charcoal

Procedure:

-

In a suitable reaction vessel equipped with a mechanical stirrer, dissolve 2-amino-5-nitrotoluene (0.36 mol) in 2.5 L of glacial acetic acid.

-

Prepare a solution of sodium nitrite (0.36 mol) in 60 mL of water.

-

Cool the solution of 2-amino-5-nitrotoluene to 15-20°C using an ice bath.

-

To the cooled and stirred solution, add the sodium nitrite solution all at once. Ensure the temperature does not rise above 25°C during the addition.

-

Continue stirring for 15 minutes to complete the diazotization.

-

Allow the reaction mixture to stand at room temperature for 3 days.

-

Concentrate the solution under reduced pressure on a steam bath.

-

Add 200 mL of water to the residue and stir to form a slurry.

-

Filter the crude product, wash thoroughly with cold water, and dry in an oven at 80-90°C.

-

For purification, recrystallize the crude material from boiling methanol with the addition of decolorizing charcoal. The expected yield of pale yellow needles of 5-nitroindazole is in the range of 72-80%.[1]

Part 2: Regioselective N1-Methylation of 5-Nitro-1H-indazole

The final step in the synthesis of this compound is the methylation of the 5-nitro-1H-indazole precursor. A critical aspect of this step is achieving regioselectivity, as the indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2).

Expertise & Experience: Understanding Regioselectivity

The methylation of 5-nitroindazole can theoretically yield both this compound and 2-methyl-5-nitro-1H-indazole. However, under neutral or mildly basic conditions, the reaction preferentially yields the N1-methylated product.[2] This selectivity can be rationalized by considering the thermodynamic stability of the products. The 1H-indazole tautomer is generally more stable than the 2H-tautomer, and consequently, the N1-methylated product is the thermodynamically favored isomer. By employing conditions that allow for equilibration, such as the use of a non-nucleophilic base in an aprotic solvent, the formation of the more stable N1-isomer is promoted.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Nitro-1H-indazole

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Methyl Iodide (CH₃I)

-

Acetonitrile (CH₃CN)

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Brine

Procedure:

-

To a solution of 5-nitro-1H-indazole (7.87 mmol) in acetonitrile, add anhydrous potassium carbonate (8.7 mmol).

-

Stir the mixture for 15 minutes at room temperature.

-

Add methyl iodide (15.74 mmol) dropwise to the suspension.

-

Heat the reaction mixture to 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

-

Dissolve the crude product in ethyl acetate (50 mL), wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent in vacuo.

-

Purify the resulting residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.[3][4]

Data Presentation

| Step | Starting Material | Reagents | Product | Yield (%) |

| 1 | 2-Amino-5-nitrotoluene | 1. Glacial Acetic Acid2. Sodium Nitrite | 5-Nitro-1H-indazole | 72-80[1] |

| 2 | 5-Nitro-1H-indazole | 1. Potassium Carbonate2. Methyl Iodide3. Acetonitrile | This compound | Good[3][4] |

Visualization of the Synthesis Pathway

Caption: Overall synthesis pathway for this compound.

References

Sources

1-Methyl-5-nitro-1H-indazole solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Methyl-5-nitro-1H-indazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient process development, formulation, and preclinical assessment. This compound is a key building block in the synthesis of a variety of pharmacologically active agents.[1] This guide provides a comprehensive analysis of its solubility characteristics in organic solvents. In the absence of extensive published quantitative data, this document establishes a predictive framework based on the molecule's physicochemical properties and the principles of solute-solvent interactions. Furthermore, it delivers field-proven, step-by-step protocols for both qualitative and quantitative solubility determination, empowering researchers to generate precise and reliable data in their own laboratories.

Physicochemical Profile of this compound

The solubility behavior of a compound is fundamentally dictated by its structure. This compound is a heterocyclic aromatic compound. Its structure features a bicyclic indazole core, a polar nitro group, and a methyl group that eliminates the hydrogen-bond donating capacity of the parent indazole. These features create a molecule of moderate polarity and specific interaction potentials.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Structure |  | PubChem[2] |

| Molecular Formula | C₈H₇N₃O₂ | PubChem[2] |

| Molecular Weight | 177.16 g/mol | PubChem[2] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| IUPAC Name | 1-methyl-5-nitroindazole | PubChem[2] |

| XLogP3 (Lipophilicity) | 2.1 | PubChem[2] |

| Hydrogen Bond Donors | 0 | PubChem[2] |

| Hydrogen Bond Acceptors | 3 (2x oxygens on NO₂, 1x N on pyrazole ring) | PubChem[2] |

Theoretical Framework and Predicted Solubility Profile

The principle of "like dissolves like" is the primary guide for predicting solubility.[3][4] This means solvents with similar polarity and hydrogen bonding characteristics to the solute are most likely to be effective.

Analysis of Molecular Structure and Polarity

This compound possesses a moderately polar character. The indazole ring system itself is aromatic and relatively nonpolar, but the strongly electron-withdrawing nitro group (-NO₂) introduces a significant dipole moment. The XLogP3 value of 2.1 suggests a balance between hydrophilic and lipophilic character.[2]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors and acceptors. While this compound can accept hydrogen bonds at its nitro-group oxygens and one of the ring nitrogens, it cannot donate a hydrogen bond.[2] This one-way interaction suggests moderate, but not high, solubility in protic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF, Acetonitrile): These solvents have strong dipole moments but do not donate hydrogen bonds. The strong dipole-dipole interactions between these solvents and the nitro-indazole system are expected to result in good solubility. Solvents like DMSO and DMF are particularly effective at dissolving a wide range of organic compounds.[5]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Hexane, being a nonpolar alkane, is unlikely to be a good solvent due to the significant polarity mismatch. Toluene, an aromatic hydrocarbon, may show slightly better performance due to potential π-π stacking interactions with the indazole ring, but solubility is still expected to be low.

-

Chlorinated Solvents (e.g., Dichloromethane): Dichloromethane (DCM) has a moderate polarity and is an excellent solvent for many organic solids. The ability to grow crystals of the related 1-methyl-5-nitro-1H-imidazole from DCM suggests that it is a viable solvent for this class of compounds.[6]

Predicted Qualitative Solubility Table

Based on the analysis above, the following table provides an expertly predicted solubility profile. This serves as a starting point for solvent selection before experimental verification.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | High to Moderate | Strong dipole-dipole interactions are favorable.[7] |

| Polar Protic | Methanol, Ethanol | Moderate | Can accept H-bonds but cannot donate. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Effective at dissolving moderately polar organic solids.[8] |

| Aromatic | Toluene | Low | Mismatch in polarity, some π-π interaction possible. |

| Nonpolar Aliphatic | Hexane, Heptane | Insoluble | Significant mismatch in polarity ("like dissolves like" principle).[3] |

| Ethers | Diethyl Ether, THF | Low to Moderate | Moderate polarity; THF generally a better solvent than diethyl ether. |

| Esters | Ethyl Acetate | Moderate | Good balance of polar and nonpolar characteristics. |

Experimental Determination of Solubility: Protocols

Theoretical prediction is a valuable guide, but empirical determination is essential for accuracy in research and development. The following protocols are designed to be self-validating and provide reliable data.

Protocol 1: Rapid Qualitative Solubility Assessment

This method is ideal for quickly screening a range of solvents to identify viable candidates for reactions, chromatography, or recrystallization.

Methodology:

-

Preparation: Add approximately 10-20 mg of this compound to a small, clear glass vial (e.g., 4 mL).

-

Solvent Addition: Add the selected solvent dropwise (e.g., 100 µL at a time) to the vial.

-

Agitation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a contrasting background. Note if the solid has completely dissolved.

-

Classification:

-

Soluble: Dissolves in < 1 mL of solvent.

-

Slightly Soluble: Dissolves in 1-3 mL of solvent.

-

Insoluble: Does not fully dissolve after adding 3 mL of solvent.

-

Caption: Workflow for Rapid Qualitative Solubility Assessment.

Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[1] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Methodology:

-

Sample Preparation: Add an excess of solid this compound to a sealed vial (e.g., add 10 mg to 2 mL of the chosen solvent). The key is to ensure solid material remains undissolved, confirming saturation.

-

Equilibration: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with a check at 48 hours to ensure the concentration is stable.[9]

-

Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Be cautious not to disturb the solid material.

-

Filtration: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) to remove any remaining microscopic particles. This step is critical to prevent artificially high results.

-

Dilution: Accurately dilute the filtered supernatant with fresh solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve prepared with known concentrations of this compound.

Caption: Standard Operating Procedure for the Shake-Flask Method.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. A review of the Safety Data Sheet (SDS) is mandatory before use.[10]

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicity: The compound may be harmful if swallowed. Nitroaromatic compounds as a class should be handled with caution.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a robust understanding of its behavior can be derived from its molecular structure. It is predicted to have the highest solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in polar protic and chlorinated solvents. Its lack of a hydrogen bond donor site is a key feature governing its interactions. For research and development applications requiring precise solubility values, the shake-flask method detailed in this guide provides a reliable and authoritative protocol for generating high-quality, quantitative data.

References

-

National Center for Biotechnology Information (2024). 1-Methyl-5-nitro-1H-imidazole. PubChem Compound Summary for CID 18451. PubChem. Retrieved January 10, 2026, from [Link].

-

Scribd. (n.d.). Common Organic Solvents: Table of Properties. Retrieved January 10, 2026, from [Link].

-

Diao, Y., Wang, W.-Y., Wei, Z.-H., & Wang, J.-L. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3072. Available from: [Link].

-

Labmate Online. (n.d.). How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals? Retrieved January 10, 2026, from [Link].

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 10, 2026, from [Link].

-

Zeb, A., Yousuf, S., Khan, K. M., & Perveen, S. (2012). Solvent selection for insoluble ligands, a challenge for biological assay development: a TNF-α/SPD304 study. Molecules, 17(8), 9429–9441. Available from: [Link].

-

California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved January 10, 2026, from [Link].

-

University of Rochester. (n.d.). Common Solvent Properties. Retrieved January 10, 2026, from [Link].

-

Studocu. (2024, September 24). Solubility test for Organic Compounds. Retrieved January 10, 2026, from [Link].

-

National Center for Biotechnology Information (2024). This compound. PubChem Compound Summary for CID 280211. PubChem. Retrieved January 10, 2026, from [Link].

-

Kjellin, M., et al. (2018). Solubility Correlations of Common Organic Solvents. Organic Process Research & Development, 22(7), 863-874. Available from: [Link].

-

YouTube. (2021, January 22). Qualitative Tests for the OH Group in Organic Compounds: Solubility and Ceric (IV) Nitrate Tests. Retrieved January 10, 2026, from [Link].

-

Taylor, L. S., & Zhang, G. G. Z. (2016). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 17(1), 55-58. Available from: [Link].

-

Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 1-5. Available from: [Link].

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 10, 2026, from [Link].

-

ResearchGate. (2018, May 31). Choice of organic solvents /solubility? Retrieved January 10, 2026, from [Link].

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 10, 2026, from [Link].

-

LookChem. (n.d.). 1H-Indazole, 7-bromo-1-methyl-5-nitro- Safety Data Sheets(SDS). Retrieved January 10, 2026, from [Link].

-

ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction? Retrieved January 10, 2026, from [Link].

-

Yousuf, S., et al. (2019). 1-Methyl-5-nitroimidazolium chloride. IUCrData, 4(8), x191244. Available from: [Link].

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5799-5810. Available from: [Link].

-

D'Ambrosio, L., et al. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design, 194, 74-85. Available from: [Link].

-

Reddit. (2022, September 24). Which of these would be more polar : r/chemhelp. Retrieved January 10, 2026, from [Link].

-

NIST. (n.d.). 1H-Imidazole, 1-methyl-5-nitro-. NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link].

-

Chicha, H., et al. (2013). 2-Allyl-7-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1603. Available from: [Link].

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved January 10, 2026, from [Link].

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved January 10, 2026, from [Link].

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. This compound | C8H7N3O2 | CID 280211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Khan Academy [khanacademy.org]

- 5. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. enamine.net [enamine.net]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

1-Methyl-5-nitro-1H-indazole physical and chemical properties.

An In-Depth Technical Guide to 1-Methyl-5-nitro-1H-indazole for Advanced Research

Foreword for the Senior Scientist: This document provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block. Designed for professionals in drug development and chemical research, this guide moves beyond basic data to explore the causality behind its properties and applications. We will delve into its synthesis, reactivity, and characterization, grounding all information in verifiable, authoritative sources to ensure scientific integrity.

Section 1: Core Identification and Molecular Structure

This compound is a nitro-substituted aromatic heterocyclic compound. Its rigid bicyclic core, composed of a benzene ring fused to a pyrazole ring, makes it a "privileged scaffold" in medicinal chemistry, meaning it can serve as a versatile framework for developing a wide range of biologically active molecules.[1] The presence and position of the methyl and nitro groups critically influence its electronic properties and reactivity, making it a valuable and specific intermediate in multi-step syntheses.[1]

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 5228-49-9 | [2] |

| Molecular Formula | C₈H₇N₃O₂ | [2] |

| InChI Key | JHPMRMBDPINHAV-UHFFFAOYSA-N | |

| Canonical SMILES | CN1C2=C(C=C(C=C2)[O-])C=N1 | [2] |

Caption: Molecular Structure of this compound.

Section 2: Physicochemical Properties

The physical properties of this compound are characteristic of a stable, solid organic compound. Its high melting point relative to non-nitrated analogues is indicative of strong intermolecular forces in the crystal lattice, influenced by the polar nitro group.

| Property | Value | Notes | Source(s) |

| Molecular Weight | 177.16 g/mol | Computed | [2] |

| Physical Form | Solid | At room temperature | [3] |

| Melting Point | Data not consistently reported. | The related isomer, 4-methyl-5-nitro-1H-indazole, has a reported melting point of 251-253 °C. | [4] |

| Solubility | No quantitative data available. | Expected to be soluble in polar aprotic solvents such as DMF and DMSO, and moderately soluble in alcohols like methanol and ethanol, which are often used in its synthesis and purification. |

Section 3: Spectral Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Data is available in various databases for reference.[2][5]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals for the aromatic protons and a characteristic singlet for the N-methyl group. The electron-withdrawing nitro group will shift downfield the protons on the benzene ring. One would anticipate a singlet for the C3-H, doublets for the C4-H and C7-H, a doublet of doublets for the C6-H, and a singlet around 4.0 ppm for the N-CH₃ group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display eight unique signals corresponding to each carbon atom in the molecule. The carbons attached to or near the nitro group (C5) and the pyrazole nitrogen atoms will be significantly shifted.

-

IR (Infrared) Spectroscopy: The IR spectrum is dominated by strong characteristic absorption bands for the nitro group (NO₂), typically appearing around 1520 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch). Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 177, corresponding to the molecular weight of the compound.

Section 4: Synthesis and Purification

The most direct and regioselective synthesis of this compound involves the N-alkylation of its precursor, 5-nitro-1H-indazole. The regioselectivity of this reaction is a critical consideration for any synthetic chemist. For 5-nitro-1H-indazole, methylation under neutral or basic conditions predominantly yields the thermodynamically more stable 1-methyl isomer over the 2-methyl alternative. This selectivity is a key advantage in its preparation.

Caption: General workflow for the N1-methylation of 5-nitro-1H-indazole.

Experimental Protocol: N1-Methylation of 5-Nitro-1H-indazole

This protocol is a representative procedure based on established methods for the N-alkylation of nitroindazoles.

-

Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a condenser, add 5-nitro-1H-indazole (1.0 eq).

-

Solvation: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (approx. 10 mL per gram of indazole).

-

Deprotonation: Add potassium carbonate (K₂CO₃, 1.2 eq) to the solution. Stir the suspension at room temperature for 30 minutes. The base deprotonates the indazole, forming the nucleophilic indazolide anion.

-

Alkylation: Add methyl iodide (CH₃I, 1.1 eq) dropwise to the suspension. An exotherm may be observed; maintain the temperature below 30 °C with a water bath if necessary.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature and pour it into a beaker containing ice water. A precipitate of the crude product should form. Stir for 30 minutes, then collect the solid by vacuum filtration.

-

Extraction: If a precipitate does not form, transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate (EtOAc). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.[6]

Section 5: Chemical Reactivity and Key Transformations

The reactivity of this compound is primarily dictated by the electron-withdrawing nitro group and the aromatic indazole system.

Reduction of the Nitro Group

The most significant and widely utilized transformation is the reduction of the 5-nitro group to a 5-amino group. This reaction is a gateway to a vast array of derivatives, as the resulting aniline-like amino group can undergo numerous subsequent reactions (e.g., diazotization, acylation, sulfonylation). Standard reduction conditions, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction with metals in acid (e.g., SnCl₂ in HCl), are effective.

Caption: Reduction of the 5-nitro group to a 5-amino group.

Section 6: Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in its utility for building more complex molecular architectures.

-

Pharmaceutical Development: The indazole nucleus is present in numerous compounds investigated for a wide range of therapeutic activities. Derivatives have been explored as anti-inflammatory, analgesic, anticancer, and antiprotozoal agents.[1] This specific intermediate is used in biochemical research for studies involving enzyme inhibition and receptor binding.[1]

-

Agrochemical Chemistry: The compound is utilized in the synthesis of novel agrochemicals, including potential pesticides and herbicides, to enhance crop protection.[1]

-

Material Science: Researchers have explored using this molecule in the development of new polymers with enhanced thermal stability and specific mechanical properties.[1]

Section 7: Safety and Handling

As a nitroaromatic compound, this compound requires careful handling. It is classified as an acute oral toxin, and related compounds are suspected mutagens and carcinogens.

-

Hazard Identification:

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed). Related nitroaromatic compounds carry warnings of H340 (May cause genetic defects) and H350 (May cause cancer).

-

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

-

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.

-

References

-

LookChem . (n.d.). 1H-Indazole, 7-bromo-1-methyl-5-nitro- Safety Data Sheets(SDS). Retrieved from [Link]

-

PubChem . (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2017). WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H7N3O2 | CID 280211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 5-nitro-1H-indazole-3-carboxylate | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. This compound(5228-49-9) 1H NMR [m.chemicalbook.com]

- 6. This compound | 5228-49-9 [chemicalbook.com]

1-Methyl-5-nitro-1H-indazole: A Technical Guide to a Versatile Synthetic Scaffold

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-5-nitro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While primarily recognized as a key synthetic intermediate, the inherent structural features of the this compound core suggest a range of potential biological activities. This document explores the synthesis, physicochemical properties, and known applications of this compound. Furthermore, by examining structurally related nitroaromatic and indazole-containing molecules, we will infer and discuss its potential pharmacological activities, plausible mechanisms of action, and future research directions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this scaffold in the design of novel therapeutic agents.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic system composed of a fused benzene and pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] This designation signifies its ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Numerous indazole-containing compounds have been successfully developed into therapeutic agents for a variety of diseases, including cancer and inflammatory conditions.[2] The versatility of the indazole ring system, coupled with the electronic influence of substituents, allows for the fine-tuning of a molecule's biological profile.

This guide focuses specifically on this compound, a derivative that combines the foundational indazole core with two key functional groups: a methyl group at the 1-position of the pyrazole ring and a nitro group at the 5-position of the benzene ring. These modifications significantly influence the compound's electronic and steric properties, making it a valuable building block for the synthesis of more complex, biologically active molecules.[2] While extensive research has been conducted on the broader family of indazoles, this document will collate the available information on this compound and provide expert insights into its potential applications.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery. These properties govern its solubility, stability, and ability to interact with biological systems.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O₂ | [3] |

| Molecular Weight | 177.16 g/mol | [3] |

| CAS Number | 5228-49-9 | [3] |

| Appearance | Solid | [4] |

| InChI Key | JHPMRMBDPINHAV-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the methylation of 5-nitro-1H-indazole. A generalizable protocol, analogous to the synthesis of the 6-nitro isomer, is presented below.[5] The choice of a methylating agent and reaction conditions is crucial for achieving regioselectivity, favoring methylation at the N1 position over the N2 position.

Causality of Experimental Choices:

-

Sodium Hydride (NaH): A strong, non-nucleophilic base is used to deprotonate the indazole ring, forming the more nucleophilic indazolide anion. This enhances the rate and efficiency of the subsequent alkylation reaction.

-

Dimethylformamide (DMF): A polar aprotic solvent is chosen to dissolve the polar starting materials and intermediates, facilitating the reaction.

-

Iodomethane: A reactive methylating agent is used to introduce the methyl group onto the indazolide anion.

-

Flash Chromatography: This purification technique is essential for separating the desired this compound from the isomeric 2-methyl-5-nitro-2H-indazole, which is often formed as a byproduct.

Step-by-Step Methodology:

-

Preparation: A solution of 5-nitro-1H-indazole (1 equivalent) in anhydrous dimethylformamide (DMF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

-

Deprotonation: Sodium hydride (NaH) (1.2 equivalents) is added portion-wise to the stirred solution. The reaction mixture is maintained at 0°C for 30 minutes to ensure complete deprotonation.

-

Methylation: Iodomethane (1.1 equivalents) is added dropwise to the reaction mixture.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for 16 hours.

-

Quenching and Extraction: The reaction is carefully quenched with water and diluted with ethyl acetate. The mixture is then transferred to a separatory funnel and washed three times with water and once with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers.

Caption: Postulated mechanism of antimicrobial activity.

Potential as an Anticancer Agent

The indazole scaffold is a cornerstone in the development of modern anticancer therapeutics, most notably in the design of kinase inhibitors. [2]Marketed drugs such as Pazopanib and Axitinib, which contain the indazole core, function by inhibiting key signaling pathways involved in tumor growth and angiogenesis. [2] While direct anticancer data for this compound is scarce, its role as a synthetic precursor is significant. For example, the structurally similar 3-iodo-6-nitro-1H-indazole is a key intermediate in the synthesis of Axitinib. [6]Furthermore, studies on 1,2-disubstituted 5-nitroindazolinones have demonstrated promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, through a mechanism involving the induction of oxidative stress via the 5-nitro group. [7]This parallel suggests a potential for 5-nitroindazole derivatives in generating reactive oxygen species, a strategy also employed in some anticancer therapies.

Inferred Anticancer Potential:

This compound can be considered a valuable scaffold for the development of novel anticancer agents. Its utility lies in its potential for further functionalization at various positions of the indazole ring to create libraries of compounds for screening against a range of cancer cell lines and protein targets.

Potential as an Enzyme Inhibitor

The indazole ring is known to interact with the active sites of various enzymes. For example, 7-nitro-1H-indazole is a known inhibitor of nitric oxide synthase (NOS). [8]While the inhibitory profile is dependent on the specific substitution pattern, the general ability of the indazole scaffold to engage in key interactions (e.g., hydrogen bonding, pi-stacking) within enzyme active sites is well-documented.

Potential for Enzyme Inhibition:

This compound could serve as a starting point for the design of inhibitors for various enzymes. Its use in biochemical research for enzyme inhibition and receptor binding studies further supports this potential.

Applications in Drug Discovery and Chemical Biology

The primary and most well-documented application of this compound is as a versatile chemical intermediate. Its strategic placement of functional groups allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of more complex molecules with tailored biological activities.

Scaffold for Library Synthesis

The indazole core of this compound can be further modified through various chemical reactions. For instance, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in other coupling reactions to generate a diverse library of compounds. These libraries are invaluable in high-throughput screening campaigns to identify novel hits for various therapeutic targets.

Intermediate in the Synthesis of Bioactive Molecules

As previously mentioned, this compound is a key building block in the synthesis of pharmaceuticals and agrochemicals. [2]Its utility in this regard stems from its predictable reactivity and the ability of its functional groups to be transformed into other desired moieties.

Future Directions and Conclusion

This compound represents a molecule of significant, albeit largely untapped, potential in the field of drug discovery. While its current role is predominantly that of a synthetic intermediate, the inherent properties of its constituent parts—the privileged indazole scaffold and the bioreducible nitro group—strongly suggest a latent biological activity.

Future research should focus on the direct biological evaluation of this compound in a variety of in vitro assays, including antimicrobial, anticancer, and enzyme inhibition screens. Elucidating its specific biological targets and mechanism of action will be crucial in unlocking its full therapeutic potential. Furthermore, its continued use as a versatile scaffold for the synthesis of novel compound libraries will undoubtedly contribute to the discovery of the next generation of indazole-based therapeutics.

References

-

Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

-

Cao, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983. Available at: [Link]

-

Arán, V. J., et al. (2022). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules, 27(20), 6983. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 280211, this compound. Retrieved from [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5899-5911. Available at: [Link]

-

Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

- Kujawski, J., et al. (2018). Cytotoxic activity of some dimeric heterocyclic compounds containing indazole ring. Farmacja Polska, 74(3), 167-173.

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

-

Brezden, C. B., et al. (1998). Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity. Biochemical Pharmacology, 56(7), 857-864. Available at: [Link]

-

Diao, Y., et al. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3072. Available at: [Link]

-

Diao, Y., et al. (2011). 1-Methyl-5-nitro-1H-imidazole. ResearchGate. Available at: [Link]

-

Mal, D., et al. (2023). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. Available at: [Link]

-

Brieflands. (2013). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Retrieved from [Link]

-

Sopková-de Oliveira Santos, J., et al. (2000). 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase. Acta Crystallographica Section C: Crystal Structure Communications, 56(Pt 12), 1503-1504. Available at: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H7N3O2 | CID 280211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-Methyl-5-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Postulated Mechanisms of Action of 1-Methyl-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-5-nitro-1H-indazole is a nitro-substituted heterocyclic compound that belongs to the indazole class of molecules. While primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, the broader indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, known to interact with a diverse range of biological targets.[1][2] This guide synthesizes the available scientific literature on structurally related compounds to postulate the potential mechanisms of action of this compound. We will explore potential signaling pathways and molecular targets, provide detailed experimental protocols for their validation, and discuss potential therapeutic applications. This document serves as a foundational resource for researchers seeking to investigate the pharmacological potential of this compound.

Introduction to this compound

This compound is a small molecule with the chemical formula C₈H₇N₃O₂.[3] Its structure features a bicyclic system composed of a benzene ring fused to a pyrazole ring, with a methyl group at position 1 and a nitro group at position 5. This compound is a key building block in the development of various bioactive molecules, including anti-inflammatory and analgesic drugs.[4][5] The indazole core is present in numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][6] The presence of the nitro group, a strong electron-withdrawing moiety, is a common feature in many biologically active compounds and can significantly influence their mechanism of action.

Postulated Mechanisms of Action

Given the limited direct research on the specific mechanism of action of this compound, this section outlines several plausible mechanisms based on the activities of structurally analogous compounds.

Induction of Apoptosis in Cancer Cells

A significant body of research points to the anticancer potential of indazole derivatives.[7][8][9][10][11] A common mechanism by which these compounds exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.

Causality: The rationale for investigating this pathway stems from studies on other indazole derivatives that have been shown to modulate the expression of key apoptotic proteins. For instance, some derivatives can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent cell death.[1][9]

Proposed Signaling Pathway:

Caption: Postulated apoptotic pathway induced by this compound.

Experimental Protocol: Western Blot Analysis of Apoptotic Proteins

-

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., A549, K562) to 70-80% confluency. Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control (e.g., DMSO).

-

Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to the loading control. Compare the expression levels of the target proteins in treated versus control cells.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for anticancer drug development.

Causality: The investigation of this pathway is supported by findings that some indazole derivatives can modulate its activity.[1]

Proposed Signaling Pathway:

Caption: Postulated inhibition of the PI3K/AKT/mTOR pathway by this compound.

Experimental Protocol: In-Cell Western Assay for Phosphorylated Proteins

-

Cell Seeding and Treatment: Seed cancer cells in a 96-well plate and allow them to adhere overnight. Treat the cells with this compound at various concentrations for a specified time (e.g., 2-24 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., Odyssey Blocking Buffer).

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against phosphorylated AKT (p-AKT), phosphorylated mTOR (p-mTOR), and a total protein stain (e.g., CellTag 700 Stain) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the wells and incubate with fluorescently labeled secondary antibodies (e.g., IRDye 800CW).

-

Imaging and Analysis: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity of the phosphorylated proteins and normalize to the total protein stain.

Generation of Oxidative Stress via Redox Cycling

Nitroaromatic compounds are known to undergo redox cycling in biological systems, which can lead to the production of reactive oxygen species (ROS) and induce oxidative stress.

Causality: This hypothesis is based on studies of other nitro-substituted heterocyclic compounds, such as 1-methyl-2-nitroimidazole, where aerobic cytotoxicity was linked to the generation of active oxygen species through futile redox cycling.[12]

Proposed Mechanism:

Caption: Postulated redox cycling of this compound leading to oxidative stress.

Experimental Protocol: Measurement of Intracellular ROS

-

Cell Culture and Treatment: Culture cells in a 96-well black, clear-bottom plate. Treat the cells with this compound for various time points.

-

ROS Detection: Remove the treatment medium and incubate the cells with a fluorescent ROS indicator, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), in the dark.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Normalize the fluorescence readings to the number of viable cells (which can be determined by a parallel cytotoxicity assay) and compare the ROS levels in treated versus control cells.

Potential Therapeutic Applications

Based on the postulated mechanisms of action, this compound could be investigated for the following therapeutic applications:

| Therapeutic Area | Rationale |

| Oncology | The potential to induce apoptosis, inhibit key cell survival pathways like PI3K/AKT/mTOR, and generate cytotoxic oxidative stress makes it a candidate for anticancer drug discovery. |

| Infectious Diseases | Nitro-heterocyclic compounds have a history of use as antimicrobial agents. The generation of ROS can be effective against a variety of pathogens. |

| Inflammatory Diseases | Some indazole derivatives possess anti-inflammatory properties. The modulation of signaling pathways involved in inflammation could be a potential application. |

Conclusion

While this compound is currently recognized primarily as a synthetic intermediate, its structural features and the known biological activities of related compounds suggest a significant potential for pharmacological activity. The mechanisms postulated in this guide—induction of apoptosis, inhibition of the PI3K/AKT/mTOR pathway, and generation of oxidative stress—provide a solid foundation for future research. The detailed experimental protocols outlined herein offer a practical roadmap for scientists to systematically investigate and validate these potential mechanisms of action, paving the way for the potential development of novel therapeutics.

References

- Benchchem. (n.d.). Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6.

- Acta Poloniae Pharmaceutica. (2012). CYTOTOXIC ACTIVITY OF SOME DIMERIC HETEROCYCLIC COMPOUNDS CONTAINING INDAZOLE RING.

- J&K Scientific. (n.d.). This compound | 5228-49-9.

- MDPI. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi.

- PubChem. (n.d.). This compound | C8H7N3O2 | CID 280211.

- PubMed. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- ResearchGate. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

- ResearchGate. (2024). 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies.

- MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

- Chem-Impex. (n.d.). This compound.

- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- PubMed. (1998). Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H7N3O2 | CID 280211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pbkom.eu [pbkom.eu]

- 8. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of the Indazole Scaffold

An In-Depth Technical Guide to 1-Methyl-5-nitro-1H-indazole: Synthesis, Properties, and Therapeutic Potential

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a prominent "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.[2][3] Indazole derivatives have been successfully developed into therapeutics for conditions ranging from cancer to inflammation.[4][5]

Within this important class of compounds, this compound serves as a critical building block and a subject of interest in its own right. The presence of the nitro group at the 5-position significantly modulates the molecule's electronic properties, influencing its reactivity and biological interactions. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, physicochemical characteristics, and known biological activities, with a focus on its applications for researchers and professionals in drug development.

Physicochemical and Structural Characterization

This compound is a nitro-substituted indazole derivative whose structure allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of bioactive molecules.[6]

| Property | Value | Source |

| IUPAC Name | 1-methyl-5-nitroindazole | [7] |

| CAS Number | 5228-49-9 | [7][8] |

| Molecular Formula | C₈H₇N₃O₂ | [7] |

| Molecular Weight | 177.16 g/mol | [7] |

| InChI Key | JHPMRMBDPINHAV-UHFFFAOYSA-N | [9][10] |

| Canonical SMILES | CN1C2=C(C=C(C=C2)N+(=O)O-)C=N1 | [9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary technique for confirming the structure and purity of this compound. The methylation of 5-nitroindazole can potentially yield two isomers: the desired 1-methyl product and the 2-methyl isomer. NMR analysis is crucial for distinguishing between them. While specific experimental spectra can vary with the solvent and instrument, characteristic chemical shifts can be predicted based on published data for analogous compounds.[10][11][12]

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | N-CH₃ | ~4.1 | Singlet |

| H-3 | ~8.2 | Singlet | |

| H-4 | ~8.8 | Doublet | |

| H-6 | ~8.3 | Doublet of Doublets | |

| H-7 | ~7.8 | Doublet | |

| ¹³C | N-CH₃ | ~35 | - |

| C-3 | ~135 | - | |

| C-3a | ~122 | - | |

| C-4 | ~120 | - | |

| C-5 | ~142 | - | |

| C-6 | ~123 | - | |

| C-7 | ~111 | - | |

| C-7a | ~141 | - |

Synthesis of this compound

The most common and direct route to this compound is the N-alkylation of the precursor, 5-nitro-1H-indazole. This reaction involves the deprotonation of the indazole nitrogen followed by a nucleophilic substitution (Sₙ2) reaction with a methylating agent.

Causality in Experimental Design

The choice of base and solvent is critical for achieving high regioselectivity and yield.

-

Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is often preferred. NaH irreversibly deprotonates the indazole nitrogen to form the indazolide anion, driving the reaction forward. Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures or longer reaction times.[13]

-

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are ideal. They effectively solvate the cation of the base (e.g., Na⁺) while not interfering with the nucleophilicity of the indazolide anion, thus facilitating the Sₙ2 reaction.

-

Regioselectivity: Alkylation of N-unsubstituted indazoles can occur at either the N1 or N2 position. For 5-nitroindazole, alkylation typically favors the N1 position, which is thermodynamically more stable.[2] The reaction conditions can be optimized to maximize the formation of the desired 1-methyl isomer.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: N-Alkylation

This protocol is a representative procedure based on standard alkylation methods for nitroindazoles.[14]

-

Preparation: To a solution of 5-nitro-1H-indazole (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Rationale: The reaction is performed under inert gas to prevent NaH from reacting with atmospheric moisture. The reaction is cooled to control the exothermic deprotonation.

-

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of 5-nitroindazole is often indicated by a color change.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.1 eq) dropwise.

-

Rationale: Dropwise addition helps to control the exothermic nature of the alkylation reaction.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding ice-cold water. This will decompose any unreacted NaH.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers and wash with water and brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.